Broad-Spectrum Neuroprotection in Oxidative Stress Models Where CGP-37157 Fails
In SH-SY5Y neuroblastoma cells subjected to oligomycin A (10 μM) / rotenone (30 μM) (O/R)-induced oxidative stress, ITH-12505 at 0.3 μM afforded 40% protection of cell viability, comparable to reference antioxidants melatonin and N-acetylcysteine [1]. In stark contrast, CGP-37157 provided no protection at any concentration tested and was intrinsically toxic at 30 μM, causing a loss of cell viability equivalent to the O/R toxic cocktail itself [1]. In rat hippocampal slices subjected to oxygen-glucose deprivation (OGD) plus reoxygenation, ITH-12505 conferred concentration-dependent protection at 3–30 μM (44% protection at 10 μM, 47% at 30 μM), whereas CGP-37157 was only protective at the highest concentration of 30 μM and was ineffective at lower concentrations [1].
| Evidence Dimension | Neuroprotection in oxidative stress models (O/R in SH-SY5Y cells; OGD/reoxygenation in hippocampal slices) |
|---|---|
| Target Compound Data | O/R model: 40% protection at 0.3 μM; OGD model: 44% protection at 10 μM, 47% at 30 μM |
| Comparator Or Baseline | CGP-37157 (7-chloro-5-(2-chlorophenyl) analogue): O/R model – no protection at any concentration, toxic at 30 μM; OGD model – protection only at 30 μM (67% reduction of OGD-induced viability loss), no protection at lower concentrations |
| Quantified Difference | ITH-12505 protects in O/R model where CGP-37157 is entirely ineffective; ITH-12505 protects at 3-fold lower concentration (10 μM vs 30 μM) in OGD model |
| Conditions | O/R: SH-SY5Y cells, 10 μM oligomycin A + 30 μM rotenone, 24 h incubation, MTT assay; OGD: rat hippocampal slices, 15 min OGD + 2 h reoxygenation, MTT assay |
Why This Matters
This differential oxidative stress protection is the single strongest reason to select ITH-12505 over CGP-37157 for any study involving mitochondrial dysfunction or ischemia-reperfusion pathology, as CGP-37157 not only lacks efficacy but introduces confounding toxicity.
- [1] Gonzalez-Lafuente L, Egea J, Leon R, et al. Benzothiazepine CGP37157 and Its Isosteric 2′-Methyl Analogue Provide Neuroprotection and Block Cell Calcium Entry. ACS Chemical Neuroscience. 2012;3(7):519-529. doi:10.1021/cn300009e View Source
